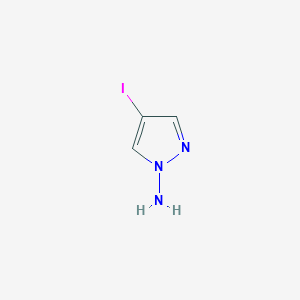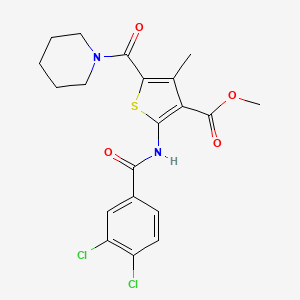
2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine: is a synthetic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the addition of the 2-methylpropan-1-amine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the phenyl ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, potentially leading to biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets, facilitating its activity.
Comparison with Similar Compounds
- 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine
- 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-1-amine
Comparison: Compared to similar compounds, 2-Methyl-1-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to the presence of the triazole ring. This additional ring structure can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C13H15F3N4 |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
2-methyl-1-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C13H15F3N4/c1-7(2)10(17)12-18-11(19-20-12)8-3-5-9(6-4-8)13(14,15)16/h3-7,10H,17H2,1-2H3,(H,18,19,20) |
InChI Key |
YYXFOBZBYVGRED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NN1)C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)

![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)
![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)





